molecular formula C29H29N3O6 B11426211 Ethyl 4-({[1-(3-methoxyphenyl)-3-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 4-({[1-(3-methoxyphenyl)-3-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11426211
M. Wt: 515.6 g/mol
InChI Key: WKCCTSMOZPUCGS-UHFFFAOYSA-N
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Description

ETHYL 4-{2-[1-(3-METHOXYPHENYL)-3-[(4-METHYLPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE is a complex organic compound that features a benzoate ester linked to an imidazolidinone ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{2-[1-(3-METHOXYPHENYL)-3-[(4-METHYLPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{2-[1-(3-METHOXYPHENYL)-3-[(4-METHYLPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: The carbonyl groups in the imidazolidinone ring can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

ETHYL 4-{2-[1-(3-METHOXYPHENYL)-3-[(4-METHYLPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-{2-[1-(3-METHOXYPHENYL)-3-[(4-METHYLPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. For example, it may inhibit bacterial cell division by targeting the FtsZ protein, a key functional protein in bacterial cell division . This interaction disrupts the formation of the bacterial cell wall, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-{2-[1-(3-METHOXYPHENYL)-3-[(4-METHYLPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE is unique due to its combination of a benzoate ester and an imidazolidinone ring, which imparts specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C29H29N3O6

Molecular Weight

515.6 g/mol

IUPAC Name

ethyl 4-[[2-[1-(3-methoxyphenyl)-3-[(4-methylphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C29H29N3O6/c1-4-38-28(35)21-12-14-22(15-13-21)30-26(33)17-25-27(34)32(23-6-5-7-24(16-23)37-3)29(36)31(25)18-20-10-8-19(2)9-11-20/h5-16,25H,4,17-18H2,1-3H3,(H,30,33)

InChI Key

WKCCTSMOZPUCGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=C(C=C3)C)C4=CC(=CC=C4)OC

Origin of Product

United States

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